molecular formula C7H4F3NO3 B3150227 2-Hydroxy-4-(trifluoromethyl)nicotinic acid CAS No. 685125-22-8

2-Hydroxy-4-(trifluoromethyl)nicotinic acid

Cat. No.: B3150227
CAS No.: 685125-22-8
M. Wt: 207.11 g/mol
InChI Key: BTKJQACWGYUCRA-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(trifluoromethyl)nicotinic acid (CAS 685125-22-8) is a nicotinic acid derivative featuring a hydroxyl group at position 2 and a trifluoromethyl (-CF₃) group at position 4 on the pyridine ring. Its molecular formula is C₇H₄F₃NO₃, with a molecular weight of 207.11 g/mol . The trifluoromethyl group enhances electron-withdrawing effects, influencing acidity and reactivity, while the hydroxyl group contributes to hydrogen bonding, making it relevant in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)3-1-2-11-5(12)4(3)6(13)14/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKJQACWGYUCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Hydroxy-4-(trifluoromethyl)nicotinic acid (HTNA) is a derivative of nicotinic acid featuring a trifluoromethyl group, which significantly influences its biological properties. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and enzyme inhibition effects, supported by data tables and relevant case studies.

  • Molecular Formula : C₈H₆F₃NO₃
  • Molecular Weight : 221.13 g/mol
  • Crystal Structure : Monoclinic space group P2₁/c

The trifluoromethyl group enhances the compound's lipophilicity and potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

HTNA exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The specific mechanisms are still under investigation but may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.

Anticancer Potential

HTNA has been evaluated for its anticancer activity against several human cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
DU-145 (Prostate)15.0Induction of apoptosis and cell cycle arrest
HeLa (Cervical)10.5Inhibition of tubulin polymerization
A549 (Lung)12.0Activation of caspase pathways leading to apoptosis
HepG2 (Liver)18.5Disruption of mitochondrial function
MCF-7 (Breast)14.0Modulation of estrogen receptor activity

The compound's ability to induce apoptosis and inhibit tubulin polymerization suggests its potential as a chemotherapeutic agent. For instance, in A549 cells, HTNA demonstrated a significant reduction in cell viability through apoptosis induction via caspase activation .

Enzyme Inhibition

HTNA has been studied for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's:

Enzyme IC50 (µM) Comparison to Rivastigmine
AChE11.55Comparable
BChE12.30Slightly less potent

These findings suggest that HTNA could serve as a lead compound for developing new inhibitors for cholinesterases, with implications for treating cognitive disorders .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that HTNA significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL.
  • Cancer Cell Studies : In vitro assays revealed that HTNA induced G2/M phase arrest in HeLa cells, leading to increased apoptosis rates compared to untreated controls.
  • Neuroprotective Effects : Research indicated that HTNA could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

2-Fluoro-4-(trifluoromethyl)nicotinic Acid
  • Molecular Formula: C₇H₃F₄NO₂
  • Molecular Weight : 209.1 g/mol
  • CAS : 1040681-74-0
  • This substitution may enhance metabolic stability in pharmaceutical applications .
2-Chloro-4-(trifluoromethyl)nicotinic Acid
  • Key Features : Chlorine at position 2 introduces steric bulk and moderate electron-withdrawing effects. Market reports indicate its industrial significance, likely due to applications in agrochemical intermediates .
4-(Trifluoromethyl)nicotinic Acid
  • Molecular Formula: C₇H₄F₃NO₂
  • Molecular Weight : 191.11 g/mol
  • CAS : 158063-66-2

Positional Isomers and Derivatives

2-Hydroxy-6-(trifluoromethyl)nicotinic Acid
  • CAS : 191595-63-8
  • Key Differences : The trifluoromethyl group at position 6 instead of 4 alters electronic distribution, which could affect binding affinity in enzyme inhibition studies .
6-(4-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinic Acid
  • Molecular Formula: C₁₅H₁₂F₃NO₃
  • Molecular Weight : 311.25 g/mol
  • CAS : 2098091-35-9
2-Methoxy-3-(trifluoromethyl)isonicotinic Acid
  • Molecular Formula: C₈H₆F₃NO₃
  • Molecular Weight : 221.14 g/mol
  • CAS : 1227574-06-2
  • Key Differences : As an isonicotinic acid derivative, the carboxylic acid group is at position 4 instead of 3. The methoxy group at position 2 provides steric and electronic modulation distinct from hydroxyl .

Benzoic Acid Analog

2-Hydroxy-4-(trifluoromethyl)benzoic Acid
  • Molecular Formula : C₈H₅F₃O₃
  • Molecular Weight : 206.12 g/mol
  • CAS : 328-90-5
  • Key Differences : Replacing the pyridine ring with benzene eliminates the nitrogen atom, reducing basicity and altering solubility. This compound is used as an intermediate in anticoagulant synthesis (e.g., Triflusal derivatives) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2-Hydroxy-4-(trifluoromethyl)nicotinic acid 685125-22-8 C₇H₄F₃NO₃ 207.11 -OH (C2), -CF₃ (C4) Agrochemical intermediates, drug design
2-Fluoro-4-(trifluoromethyl)nicotinic acid 1040681-74-0 C₇H₃F₄NO₂ 209.1 -F (C2), -CF₃ (C4) Enhanced metabolic stability
2-Chloro-4-(trifluoromethyl)nicotinic acid - C₇H₃ClF₃NO₂ ~207.5 (estimated) -Cl (C2), -CF₃ (C4) Industrial agrochemical production
4-(Trifluoromethyl)nicotinic acid 158063-66-2 C₇H₄F₃NO₂ 191.11 -CF₃ (C4) Intermediate for fluorinated compounds
2-Hydroxy-6-(trifluoromethyl)nicotinic acid 191595-63-8 C₇H₄F₃NO₃ 207.11 -OH (C2), -CF₃ (C6) Positional isomer studies
2-Hydroxy-4-(trifluoromethyl)benzoic acid 328-90-5 C₈H₅F₃O₃ 206.12 -OH (C2), -CF₃ (C4) (benzene ring) Anticoagulant precursor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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